molecular formula C8H10BNO2 B13019708 Indolin-7-ylboronic acid

Indolin-7-ylboronic acid

Cat. No.: B13019708
M. Wt: 162.98 g/mol
InChI Key: HDDMWLPQVRFTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-7-ylboronic acid is a boronic acid derivative featuring an indole ring structure. Indole derivatives are known for their diverse biological activities and applications in material chemistry. This compound is particularly significant due to its stability, non-toxicity, and ease of availability, making it a valuable compound in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolin-7-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of indole derivatives. This process typically uses transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the boronic acid group onto the indole ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale borylation reactions. These reactions are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions: Indolin-7-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of indolin-7-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biomolecules, facilitating the formation of covalent bonds. This interaction is crucial for its role in cross-coupling reactions and its potential biological activities .

Comparison with Similar Compounds

  • Indole-3-boronic acid
  • Indole-5-boronic acid
  • Indole-6-boronic acid

Comparison: Indolin-7-ylboronic acid is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and stability. Compared to other indole boronic acids, this compound offers distinct advantages in certain chemical transformations and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

2,3-dihydro-1H-indol-7-ylboronic acid

InChI

InChI=1S/C8H10BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10-12H,4-5H2

InChI Key

HDDMWLPQVRFTQN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)CCN2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.